3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
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Description
The compound "3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives are often explored for their potential applications in medicinal chemistry due to their ability to interact with various biological targets. The papers provided discuss the synthesis, characterization, and biological evaluation of various benzamide analogs, which can provide insights into the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of an amine with a carboxylic acid or its derivatives. For instance, paper outlines a multi-step synthesis process starting from basic building blocks like 2-cyano
Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole and its derivatives have been extensively studied for their varied biological activities. The unique structure of the benzothiazole ring, combining a benzene and thiazole ring, makes it an integral part of many synthetic and natural bioactive molecules. These compounds have shown a wide range of pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, anti-tumor, and anticancer effects. The presence of a benzothiazole moiety in a compound can significantly enhance its activity and selectivity towards various biological targets, making it a cornerstone in the development of new therapeutic agents (Bhat & Belagali, 2020).
Structural Activity Relationship and Importance
The structural activity relationship (SAR) of benzothiazole derivatives has been a focal point in medicinal chemistry, enabling the design of molecules with improved efficacy and reduced toxicity. The variations in the benzothiazole scaffold, especially substitutions at specific positions, have been linked to diverse biological activities. This adaptability makes benzothiazoles suitable for designing molecules targeting various diseases, from infectious diseases to cancers. The SAR studies help in understanding how different functional groups affect the biological activity and pharmacokinetics of the benzothiazole derivatives, guiding the synthesis of more potent and selective drug candidates (Bhat & Belagali, 2020).
Applications in Drug Discovery
Benzothiazole derivatives have been found to possess a broad spectrum of pharmacological activities. Their role in drug discovery is significant due to their potential as therapeutic agents against a variety of conditions. The ongoing research into benzothiazole derivatives aims to exploit their pharmacological properties to develop new drugs that are more effective and have fewer side effects. The versatility of the benzothiazole ring allows for the creation of compounds that can interact with different biological pathways, offering opportunities for the treatment of diseases where current therapies are inadequate (Keri et al., 2015).
properties
IUPAC Name |
3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-14-4-10-18-21(12-14)29-23(25-18)15-5-8-17(9-6-15)24-22(26)16-7-11-19(27-2)20(13-16)28-3/h4-13H,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOKNTWRHIULSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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